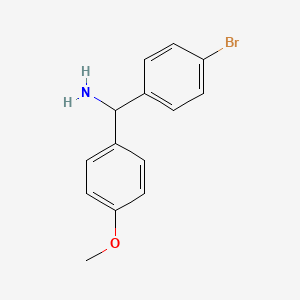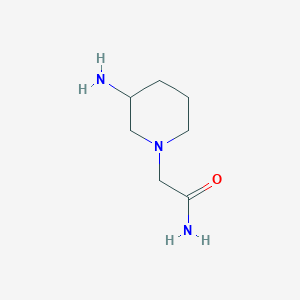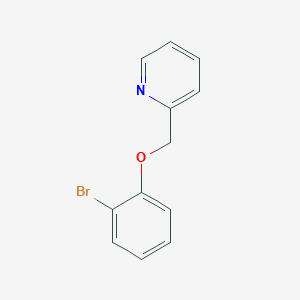
6-Fluoroquinoline-8-carbaldehyde
Overview
Description
6-Fluoroquinoline-8-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C10H6FNO It is a heterocyclic aromatic compound that features a quinoline ring substituted with a fluorine atom at the 6th position and an aldehyde group at the 8th position
Mechanism of Action
Target of Action
Quinolines, the class of compounds to which it belongs, have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, it’s plausible that 6-Fluoroquinoline-8-carbaldehyde may interact with similar targets.
Mode of Action
Quinolines often interact with their targets through various mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Result of Action
Quinolines have been shown to exhibit antibacterial, antimalarial, and anticancer activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-8-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoro-8-methylquinoline.
Bromination: The methyl group is brominated using N-Bromosuccinimide (NBS) in the presence of 2,2’-azobis(isobutyronitrile) (AIBN) as a radical initiator in 1,2-dichloroethane under reflux conditions for 5 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 6-Fluoroquinoline-8-carboxylic acid.
Reduction: 6-Fluoroquinoline-8-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoroquinoline-8-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It finds applications in the development of materials with unique electronic and optical properties.
Comparison with Similar Compounds
- 5-Fluoroquinoline-8-carbaldehyde
- 7-Fluoroquinoline-8-carbaldehyde
- 8-Fluoroquinoline-3-carbaldehyde
Comparison: 6-Fluoroquinoline-8-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which can significantly influence its reactivity and biological activity. Compared to other fluorinated quinoline derivatives, it may exhibit different binding affinities and inhibitory effects on target enzymes, making it a valuable compound for specific applications .
Properties
IUPAC Name |
6-fluoroquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNMGOKPEQFEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618412 | |
| Record name | 6-Fluoroquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-42-5 | |
| Record name | 6-Fluoroquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)
![2-{[(4-carbamoylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1291242.png)







